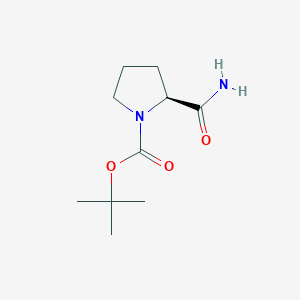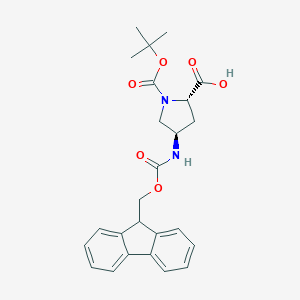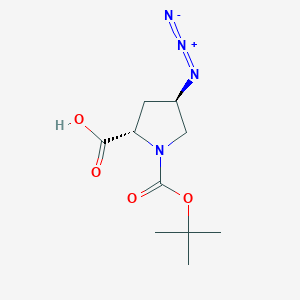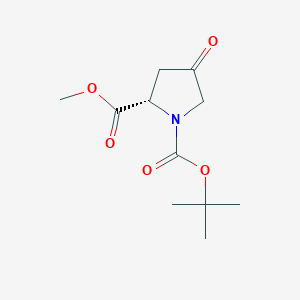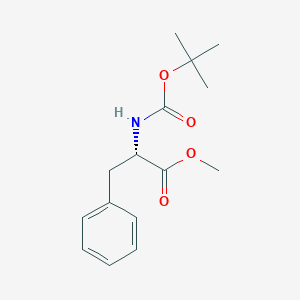
Boc-His(Boc)-OH
Descripción general
Descripción
Boc-His(Boc)-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl) oxycarbonyl]imidazol-4-yl]propanoic acid, is a protected histidine derivative . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of Boc-His(Boc)-OH involves the protection of the amino function, which is usually converted to tert-butyl carbamate . In one study, the synthesis of the Gly-His series started by protecting the carboxyl group of Boc-His(Bn)-OH (1) in the form of a methyl ester. Compound 1 was coupled with methanol using carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected His analogue .
Molecular Structure Analysis
The molecular formula of Boc-His(Boc)-OH is C16H25N3O6 . Its molecular weight is 355.4 g/mol .
Chemical Reactions Analysis
In the field of peptide synthesis, Boc-His(Boc)-OH is used for the critical coupling step in Boc SPPS. After coupling, the two Boc-groups are cleaved simultaneously by TFA .
Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-His(Boc)-OH is commonly used in peptide synthesis, where the Boc group serves as a protective group for amino acids during the synthesis process. It is particularly advantageous for synthesizing hydrophobic peptides and those containing ester and thioester moieties due to its stability under various reaction conditions .
Chemoselective Protection
The compound is involved in chemoselective protection of amines, amino acids, and amino alcohols. This process is crucial for preventing unwanted reactions at these functional groups while other reactions are carried out elsewhere in the molecule .
Green Chemistry
Boc-His(Boc)-OH can be used in green chemistry applications, providing an eco-friendly route for BOC protection of various compounds without the need for catalysts or solvents, and under mild reaction conditions .
Amide Synthesis
In the field of amide synthesis, Boc-His(Boc)-OH plays a role in the one-pot amidation of protected amines. This method is highly effective and offers a promising approach for facile amidation with high yields .
Mecanismo De Acción
Target of Action
Boc-His(Boc)-OH is a derivative of the amino acid histidine, which is protected by the tert-butyloxycarbonyl (Boc) group . The primary targets of Boc-His(Boc)-OH are amino groups in organic synthesis, where it serves as a protecting group .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process forms a protective layer around the amino group, preventing it from reacting with other compounds during synthesis . The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of Boc-His(Boc)-OH in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group provides a protective layer that allows for the successful coupling of amino acid derivatives during peptide synthesis .
Pharmacokinetics
The pharmacokinetics of Boc-His(Boc)-OH are largely determined by the conditions under which it is used in synthesis. For instance, the rate at which the Boc group is added or removed can be influenced by factors such as temperature and the presence of a base . .
Result of Action
The primary result of using Boc-His(Boc)-OH in synthesis is the protection of amino groups, allowing for more complex reactions to take place without unwanted side reactions . After the Boc group is removed, the amino group is free to participate in subsequent reactions .
Action Environment
The action of Boc-His(Boc)-OH is influenced by various environmental factors. For instance, the process of adding the Boc group to amines requires aqueous conditions . Additionally, the removal of the Boc group can be accomplished with strong acids and may require specific solvents . Therefore, the efficacy and stability of Boc-His(Boc)-OH are highly dependent on the specific conditions under which it is used.
Safety and Hazards
Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. They should also prevent fire caused by electrostatic discharge steam .
Relevant Papers
The paper “Dual protection of amino functions involving Boc” provides a comprehensive review of the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Another paper, “Synthesis and Characterization of a Series of Orthogonally Protected l-Carnosine Derivatives”, discusses the synthesis of the Gly-His series, which involves the protection of the carboxyl group of Boc-His(Bn)-OH .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHPIPUIOSSAIS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427478 | |
| Record name | Boc-His(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-His(Boc)-OH | |
CAS RN |
20866-46-0 | |
| Record name | Boc-His(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-t-Butyloxycarbonyl-N-im-t-butyloxycarbonyl-L-histidine benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



